molecular formula C19H11FN4 B11986865 2-(4-fluorophenyl)-1H-imidazo[4,5-b]phenazine CAS No. 114991-81-0

2-(4-fluorophenyl)-1H-imidazo[4,5-b]phenazine

Cat. No.: B11986865
CAS No.: 114991-81-0
M. Wt: 314.3 g/mol
InChI Key: MJWDOMHDWHAAHI-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1H-imidazo[4,5-b]phenazine is a heterocyclic compound that contains both imidazole and phenazine units

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-1H-imidazo[4,5-b]phenazine typically involves the condensation of 1,2-diaminobenzene with 4-fluorobenzaldehyde, followed by cyclization. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetic acid, and a catalyst, such as hydrochloric acid or sulfuric acid. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(4-Fluorophenyl)-1H-imidazo[4,5-b]phenazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Fluorophenyl)-1H-imidazo[4,5-b]phenazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and field-effect transistors.

Mechanism of Action

The mechanism by which 2-(4-fluorophenyl)-1H-imidazo[4,5-b]phenazine exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

2-(4-Fluorophenyl)-1H-imidazo[4,5-b]phenazine can be compared with other similar compounds, such as:

    2-(perfluorophenyl)-1H-imidazo[4,5-b]phenazine: This compound has a perfluorophenyl group instead of a fluorophenyl group, which may result in different chemical properties and applications.

    Phenazine derivatives: These compounds share the phenazine core structure but may have different substituents, leading to variations in their chemical and biological activities.

Properties

CAS No.

114991-81-0

Molecular Formula

C19H11FN4

Molecular Weight

314.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-10H-imidazo[4,5-b]phenazine

InChI

InChI=1S/C19H11FN4/c20-12-7-5-11(6-8-12)19-23-17-9-15-16(10-18(17)24-19)22-14-4-2-1-3-13(14)21-15/h1-10,21H

InChI Key

MJWDOMHDWHAAHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC4=NC(=NC4=CC3=N2)C5=CC=C(C=C5)F

Origin of Product

United States

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